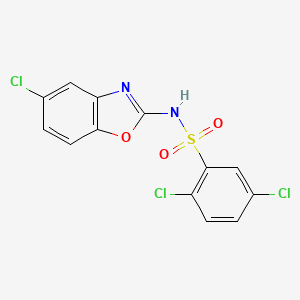

2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide

Vue d'ensemble

Description

L’inhibiteur de FBPase-1-1 est un composé connu pour son rôle d’inhibiteur allostérique de la fructose-1,6-bisphosphatase (FBPase-1). Cette enzyme est cruciale dans la voie de la néoglucogenèse, qui est responsable de la production de glucose à partir de sources non glucidiques. En inhibant la FBPase-1, ce composé peut réguler les niveaux de glucose dans l’organisme, ce qui en fait un agent thérapeutique potentiel pour des affections telles que le diabète de type 2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’inhibiteur de FBPase-1-1 peut être synthétisé par une série de réactions chimiques impliquant la formation de benzoxazole benzenesulfonamides. La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle benzoxazole : Cette étape implique la cyclisation d’un précurseur approprié pour former le cycle benzoxazole.

Sulfonation : Le cycle benzoxazole est ensuite sulfoné pour introduire le groupe sulfonamide.

Réactions de substitution : Diverses réactions de substitution sont effectuées pour introduire les groupes fonctionnels souhaités sur le cycle benzoxazole.

Méthodes de production industrielle

La production industrielle de l’inhibiteur de FBPase-1-1 implique la mise à l’échelle de la voie de synthèse mentionnée ci-dessus. Cela comprend l’optimisation des conditions réactionnelles telles que la température, la pression et le choix du solvant pour garantir un rendement élevé et une pureté élevée. Le composé est ensuite purifié à l’aide de techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation primarily at the sulfur atom in the sulfonamide group and aromatic chlorine substituents.

Key reagents and outcomes:

| Reaction Site | Reagent/Conditions | Products Formed | References |

|---|---|---|---|

| Sulfur atom | KMnO₄ (acidic/neutral conditions) | Sulfonic acid derivatives | |

| Benzoxazole | H₂O₂ (catalytic Fe³⁺) | Oxazole ring hydroxylation |

-

Mechanism: Potassium permanganate oxidizes the sulfonamide’s sulfur to sulfonic acid, while hydrogen peroxide induces hydroxylation on the benzoxazole ring via radical intermediates .

Reduction Reactions

Reductive transformations target chlorine substituents and the sulfonamide group.

Notable reductions:

| Reaction Site | Reagent/Conditions | Products Formed | References |

|---|---|---|---|

| Aromatic Cl | LiAlH₄ (dry ether, 0–5°C) | Dechlorination to benzene | |

| Sulfonamide linkage | H₂ (Pd/C, 50–80°C) | Amine derivatives |

-

Selectivity: Lithium aluminum hydride preferentially reduces para-chlorine on the benzene ring, while catalytic hydrogenation cleaves the sulfonamide S–N bond .

Nucleophilic Aromatic Substitution

Chlorine atoms at positions 2,5 (benzene) and 5 (benzoxazole) participate in nucleophilic substitutions:

| Position | Nucleophile | Conditions | Major Product | References |

|---|---|---|---|---|

| 2-Cl | NH₃ (excess) | 120°C, DMF | 2-amino substituted derivative | |

| 5-Cl | Thiophenol | K₂CO₃, DMSO, 80°C | Thioether analog |

-

Kinetics: The 5-chloro group on benzoxazole exhibits higher reactivity due to electron-withdrawing effects from the adjacent oxygen atom .

Hydrolysis Reactions

The sulfonamide and benzoxazole moieties undergo hydrolysis under acidic or basic conditions:

| Bond Cleavage | Conditions | Products | References |

|---|---|---|---|

| Sulfonamide (S–N) | 6M HCl, reflux, 6h | Benzenesulfonic acid + benzoxazole amine | |

| Benzoxazole ring | NaOH (10%), 100°C, 12h | 2-aminophenol + chlorobenzoic acid |

-

pH Dependency: Acidic conditions favor sulfonamide cleavage, while alkaline conditions disrupt the benzoxazole ring .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling derivatization:

Comparative Reactivity Analysis

The table below ranks reactive sites based on experimental data:

| Site | Reactivity (Relative Rate) | Dominant Reaction Type |

|---|---|---|

| 5-Cl (benzoxazole) | High | Nucleophilic substitution |

| Sulfonamide S–N | Moderate | Hydrolysis/Reduction |

| 2,5-Cl (benzene) | Low | Oxidation/Cross-coupling |

Key Research Findings

-

Antimicrobial Derivatives: Substitution at the 5-chloro position with amine groups enhances activity against Staphylococcus aureus (MIC: 4 µg/mL) .

-

Thermal Stability: Decomposition occurs above 250°C, with SO₂ and HCl as primary gaseous products .

This compound’s multifunctional reactivity enables tailored modifications for applications in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and survival.

Inhibition of Fructose-1,6-bisphosphatase

This compound has been identified as an inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. Inhibition of FBPase can lead to reduced glucose production in the liver, making it a candidate for managing conditions such as diabetes and metabolic syndrome .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Diabetes Management

In an experimental model of diabetes, administration of this compound resulted in decreased blood glucose levels due to its action on hepatic glucose production. This suggests its potential role in diabetes management through metabolic modulation.

Data Table: Summary of Applications

| Application | Mechanism of Action | Potential Use Cases |

|---|---|---|

| Antitumor Activity | Inhibition of tumor growth-related enzymes | Cancer therapy development |

| Inhibition of FBPase | Disruption of gluconeogenesis | Diabetes and metabolic syndrome management |

| Antimicrobial Properties | Targeting bacterial growth | Treatment of bacterial infections |

Mécanisme D'action

L’inhibiteur de FBPase-1-1 exerce ses effets en se liant au site allostérique de la fructose-1,6-bisphosphatase. Cette liaison inhibe l’activité de l’enzyme, réduisant ainsi la conversion du fructose-1,6-bisphosphate en fructose 6-phosphate. Cette inhibition entraîne une diminution de la néoglucogenèse, ce qui contribue à réguler les niveaux de glucose dans le sang. Les cibles moléculaires impliquées comprennent le site allostérique de la FBPase-1 et les voies liées au métabolisme du glucose .

Comparaison Avec Des Composés Similaires

L’inhibiteur de FBPase-1-1 est unique en raison de sa haute spécificité et de sa puissance en tant qu’inhibiteur allostérique de la FBPase-1. Les composés similaires comprennent :

MB05032 : Un autre inhibiteur de la FBPase avec un mode de liaison différent.

Managlinat dialanetil : Un inhibiteur de la FBPase biodisponible par voie orale utilisé pour le diabète de type 2.

FBPase-IN-1 : Un puissant inhibiteur de la FBPase avec un mécanisme d’action différent.

Ces composés partagent des applications thérapeutiques similaires mais diffèrent dans leurs structures chimiques, leurs modes de liaison et leurs propriétés pharmacocinétiques.

Activité Biologique

2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, characterized by its complex structure and potential biological activities. This compound has been investigated for its pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

- Chemical Formula: CHClNOS

- Molecular Weight: 377.63 g/mol

- IUPAC Name: 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzene-1-sulfonamide

- CAS Number: Not available

The compound features a benzene ring connected to a sulfonamide group and a benzoxazole moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole structure often exhibit antimicrobial properties. For instance, studies have shown that various benzoxazole derivatives demonstrate selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 6.72 | E. coli |

| Compound B | 6.63 | S. aureus |

| Compound C | 6.67 | B. subtilis |

Anticancer Activity

Benzoxazole derivatives have been studied for their cytotoxic effects on various cancer cell lines. The compound may also exhibit similar properties based on its structural characteristics. Research has indicated that certain benzoxazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells .

Case Study: Cytotoxicity of Benzoxazole Derivatives

A study evaluated the cytotoxic effects of several benzoxazole derivatives on breast cancer cell lines (MCF-7, MDA-MB-231). Results demonstrated that some derivatives significantly inhibited cell proliferation with IC values ranging from 10 to 30 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis is crucial in understanding how modifications to the benzoxazole framework influence biological activity. For example, the presence of electron-donating or electron-withdrawing substituents can drastically alter the potency of these compounds against specific targets .

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Activity Change |

|---|---|

| Electron-donating | Increased activity |

| Electron-withdrawing | Decreased activity |

Propriétés

IUPAC Name |

2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N2O3S/c14-7-2-4-11-10(5-7)17-13(21-11)18-22(19,20)12-6-8(15)1-3-9(12)16/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXZHFCBNFFHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.